![molecular formula C27H24N4OS B2354847 3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 443671-09-8](/img/structure/B2354847.png)
3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione
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Description
“3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione” is a chemical compound. It is a derivative of quinazoline, a class of compounds that have been found to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of “3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione” is complex, as it includes a benzimidazoquinazoline core, a carbonyl group, and a benzylpiperidine moiety . The aromatic region of the molecule exhibits ten proton resonances, corresponding to two phenyl rings .
Mechanism of Action
Target of Action
The compound, also known as “3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione”, is a multi-target directed ligand (MTDL) with potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease
Mode of Action
The compound’s mode of action involves preventing β-sheet aggregation and fibril formation, which are key mechanisms behind Alzheimer’s disease . The compound interferes with the rate of peptide nucleation, leading to short fibrillar aggregates . It also inhibits acetylcholinesterase (AChE)-mediated amyloid-beta (Aβ) fibrillogenesis via interaction with the AChE peripheral anionic site .
Future Directions
Given the wide range of biological activities exhibited by quinazoline derivatives, “3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione” and similar compounds could be subjects of future research in medicinal chemistry . Further studies could explore their potential uses in treating various diseases, as well as their mechanisms of action.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4OS/c32-26(30-14-12-19(13-15-30)16-18-6-2-1-3-7-18)20-10-11-21-23(17-20)29-27(33)31-24-9-5-4-8-22(24)28-25(21)31/h1-11,17,19H,12-16H2,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIGXPIXZKNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |
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